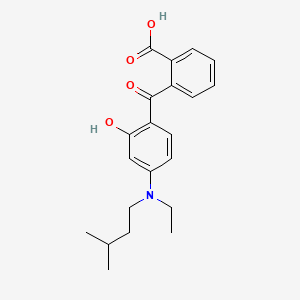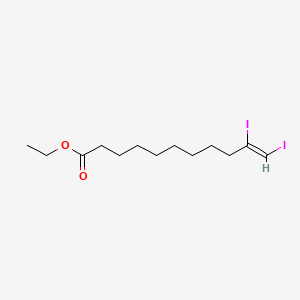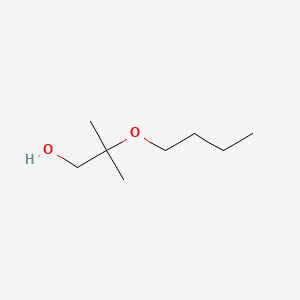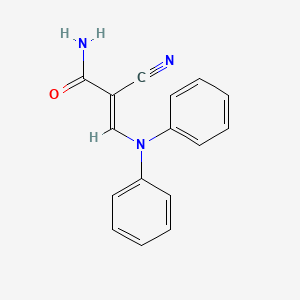
2-Cyano-3-(diphenylamino)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-(diphenylamino)acrylamide is an organic compound with the molecular formula C16H13N3O. It is known for its applications in various scientific fields, particularly in the development of dye-sensitized solar cells (DSSC) due to its optoelectronic properties . The compound is characterized by the presence of a cyano group, a diphenylamino group, and an acrylamide moiety, which contribute to its unique chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(diphenylamino)acrylamide typically involves the reaction of diphenylamine with acrylonitrile under specific conditions. One common method includes the use of a base catalyst such as triethylamine in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, reaction time, and the use of high-purity reagents .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3-(diphenylamino)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and other electrophiles.
Major Products
The major products formed from these reactions include various substituted acrylamides, amines, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Cyano-3-(diphenylamino)acrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-(diphenylamino)acrylamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the diphenylamino group can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-3-(4-diphenylamino)phenylacrylic acid: Similar in structure but contains an additional phenyl group.
2-Cyano-3-(dimethylamino)acrylamide: Contains a dimethylamino group instead of a diphenylamino group.
2-Cyano-3-(4-chlorophenyl)acrylamide: Contains a chlorophenyl group instead of a diphenylamino group.
Uniqueness
2-Cyano-3-(diphenylamino)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in DSSC make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
93942-34-8 |
|---|---|
Formule moléculaire |
C16H13N3O |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(E)-2-cyano-3-(N-phenylanilino)prop-2-enamide |
InChI |
InChI=1S/C16H13N3O/c17-11-13(16(18)20)12-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12H,(H2,18,20)/b13-12+ |
Clé InChI |
HYQLALBKHYJQKD-OUKQBFOZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N(/C=C(\C#N)/C(=O)N)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)N(C=C(C#N)C(=O)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



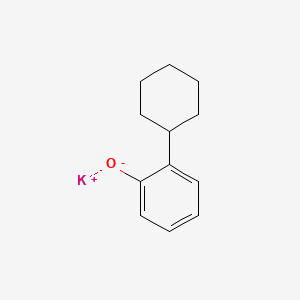
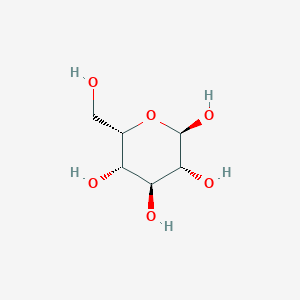
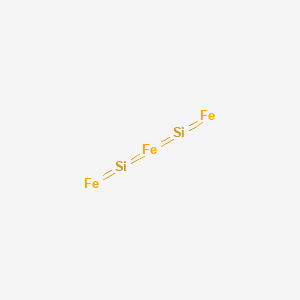
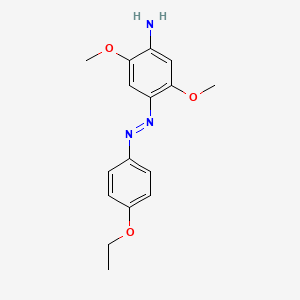
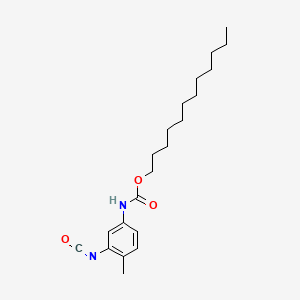

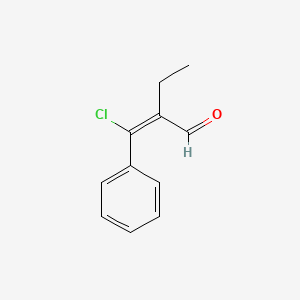
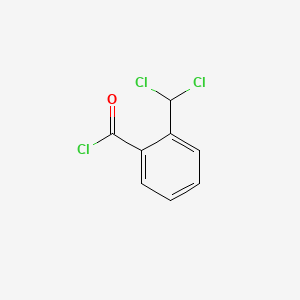
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
